Whole-Tissue Discrimination of Proliferating vs. Non-Proliferating Liver Without Cellular Fractionation
In a direct head-to-head study using partially hepatectomized rats, [2-14C]thymidine and [methyl-3H]thymidine were injected at 1 hr (baseline DNA synthesis) or 24 hr (maximal DNA synthesis) post-surgery. At 10, 30, and 120 min post-injection, 14C-radioactivity measured in whole tissue unequivocally discriminated regenerating from non-regenerating livers, whereas 3H-radioactivity from [methyl-3H]thymidine could not [1]. Critically, 14C whole-tissue radioactivity showed a statistically significant correlation with isolated DNA radioactivity at all three time points (10, 30, and 120 min), while no such correlation existed for the methyl-labeled tracer. HPLC analysis of the non-DNA fraction confirmed that [2-14C]thymidine was incorporated into DNA without accumulation of labeled metabolites, whereas for [methyl-3H]thymidine, nearly all radioactivity was associated with degradative products [1].
| Evidence Dimension | Ability of whole-tissue radioactivity to discriminate proliferating from non-proliferating tissue (liver regeneration model) |
|---|---|
| Target Compound Data | [2-14C]thymidine: 14C whole-tissue radioactivity allowed clear discrimination between regenerating and non-regenerating livers; 14C tissue radioactivity correlated with DNA radioactivity at 10, 30, and 120 min post-injection |
| Comparator Or Baseline | [methyl-3H]thymidine: 3H whole-tissue radioactivity did NOT allow discrimination between regenerating and non-regenerating livers; no correlation between tissue 3H and DNA radioactivity |
| Quantified Difference | Qualitative binary: discrimination achieved vs. not achieved. Metabolic analysis: [2-14C]thymidine → DNA incorporation without labeled metabolite accumulation; [methyl-3H]thymidine → nearly all radioactivity in non-DNA degradative products |
| Conditions | 22 partially hepatectomized rats; injections at 1 hr and 24 hr post-hepatectomy; liver samples at 10, 30, and 120 min post-injection; analysis by ion-exchange disks and HPLC |
Why This Matters
For PET imaging applications and noninvasive proliferation assessment, [2-14C]thymidine (and by extension its 11C analog) eliminates the need for cellular fractionation, reducing workflow complexity and enabling direct translation to clinical imaging protocols.
- [1] Vander Borght TM, Lambotte LE, Pauwels SA, Dive CC. Uptake of thymidine labeled on carbon 2: a potential index of liver regeneration by positron emission tomography. Hepatology. 1990;12(1):113-118. doi:10.1002/hep.1840120118 View Source
